2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClNOS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C22H22ClNOS/c1-16-14-21(22(25)15-26-20-10-8-19(23)9-11-20)17(2)24(16)13-12-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 |
InChI Key |
GAQMCRBJAPGXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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